

SR 142948 quality control and purity assessment

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Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

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Technical Support Center: SR 142948

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SR 142948**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Quality Control and Purity Assessment: Summary

Quantitative data regarding the quality control parameters of **SR 142948** are summarized in the table below for easy reference.

Parameter	Specification	Method	Source
Purity	≥97%	High-Performance Liquid Chromatography (HPLC)	
Molecular Weight	685.86 g/mol	-	
Storage (Solid)	Store at +4°C for short-term. For long-term storage, -20°C is recommended.	-	
Stability (Solid)	≥ 4 years at -20°C	-	
Solubility	- Up to 75 mM in DMSO- Up to 25 mM in water	-	

Experimental Protocols

Representative High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

While a specific, validated HPLC method for **SR 142948** is not readily available in the public domain, the following protocol is a representative method based on the analysis of similar pyrazole-containing small molecules.^{[1][2][3]} This method can be used as a starting point for method development and validation.

- Instrumentation:
 - HPLC system with a UV detector
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water

- B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient Elution:
 - Start with a linear gradient, for example, 20% B to 80% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 254 nm
- Column Temperature: 30°C
- Sample Preparation:
 - Dissolve **SR 142948** in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
 - Dilute the stock solution with the mobile phase starting condition (e.g., 80:20 A:B) to a final concentration of approximately 50 µg/mL.
 - Filter the final solution through a 0.45 µm syringe filter before injection.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the quality control and purity assessment of **SR 142948**.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of **SR 142948**?

A1: The expected purity of **SR 142948** is typically ≥97%, as determined by HPLC analysis.

Q2: How should I store **SR 142948**?

A2: For short-term storage, **SR 142948** solid can be stored at +4°C. For long-term storage, it is recommended to store it at -20°C. Stock solutions in DMSO can be stored at -20°C for several

months, but it is advisable to prepare fresh dilutions for experiments.

Q3: What are the best solvents for dissolving **SR 142948**?

A3: **SR 142948** is soluble in DMSO (up to 75 mM) and water (up to 25 mM). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.

Q4: What are the potential impurities or degradation products of **SR 142948**?

A4: While specific impurities for **SR 142948** are not extensively documented, potential impurities could arise from the synthesis process or degradation. Pyrazole rings can be susceptible to oxidation and hydrolysis under harsh conditions (strong acids, bases, or oxidizing agents). Forced degradation studies would be necessary to identify specific degradation products. Potential synthetic impurities could include starting materials or by-products from the multi-step synthesis.^[4]

Q5: How can I confirm the identity of **SR 142948**?

A5: The identity of **SR 142948** can be confirmed using a combination of analytical techniques. While HPLC provides information on purity and retention time, Mass Spectrometry (MS) is essential for confirming the molecular weight.^{[5][6]} Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

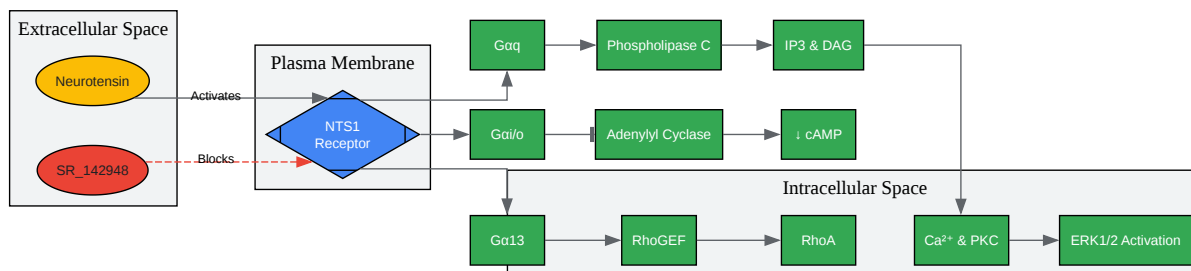
HPLC Troubleshooting Guide

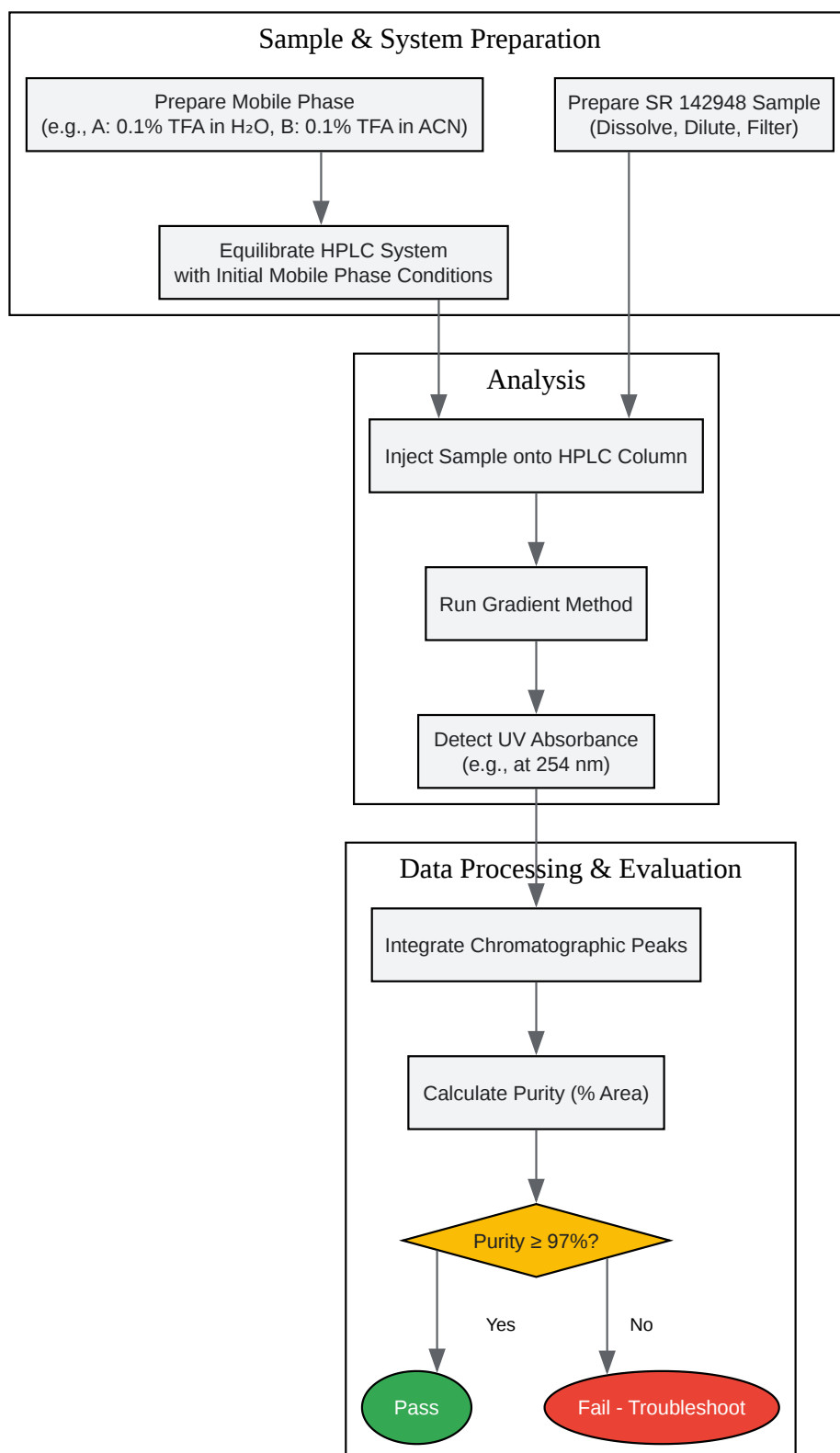
Issue	Potential Cause(s)	Suggested Solution(s)
No peak or very small peak for SR 142948	<ul style="list-style-type: none">- Injection issue (air bubble in syringe, clogged injector).- Compound degradation in the sample vial.- Incorrect detector wavelength.	<ul style="list-style-type: none">- Check the autosampler and syringe for proper functioning.- Prepare a fresh sample dilution from the stock solution.- Verify the UV detector is set to an appropriate wavelength (e.g., 254 nm).
Broad or tailing peaks	<ul style="list-style-type: none">- Column contamination or aging.- Mismatch between sample solvent and mobile phase.- Presence of secondary interactions with the stationary phase.	<ul style="list-style-type: none">- Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column.- Dissolve the sample in the initial mobile phase composition.- Adjust the mobile phase pH or add an ion-pairing agent if necessary.
Split peaks	<ul style="list-style-type: none">- Clogged frit at the column inlet.- Column bed collapse or void formation.	<ul style="list-style-type: none">- Reverse-flush the column (if recommended by the manufacturer).- Replace the column.
Ghost peaks (peaks appearing in blank runs)	<ul style="list-style-type: none">- Carryover from a previous injection.- Contaminated mobile phase or system.	<ul style="list-style-type: none">- Run several blank injections with a strong solvent to wash the system.- Prepare fresh mobile phase using high-purity solvents.
Shifting retention times	<ul style="list-style-type: none">- Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.	<ul style="list-style-type: none">- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Monitor column performance with a standard and replace if necessary.

Signaling Pathway and Experimental Workflow Diagrams

Neurotensin Receptor 1 (NTS1) Signaling Pathway Antagonized by **SR 142948**

SR 142948 is a potent antagonist of the Neurotensin Receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, neurotensin, NTS1 activates multiple G protein signaling cascades. **SR 142948** blocks these downstream effects.





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